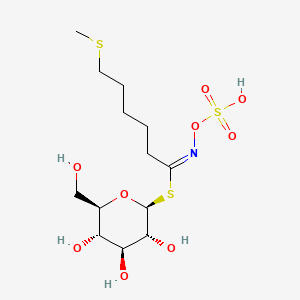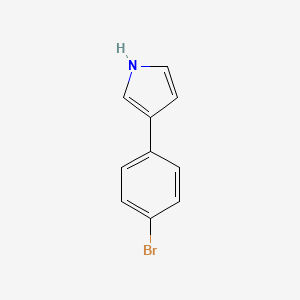
3-(4-bromophenyl)-1H-pyrrole
Vue d'ensemble
Description
3-(4-Bromophenyl)-1H-pyrrole (BP-1H-Pyrrole) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a heterocyclic compound belonging to the pyrrole family and is composed of a bromine atom attached to the 4-position of a phenyl ring, which is then connected to a pyrrole ring. BP-1H-Pyrrole has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry.
Applications De Recherche Scientifique
Photoluminescent Materials and Electronic Applications
Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines : Utilizing 1-(2-Bromophenyl)-1H-pyrrole, research by Das, Ghosh, and Koenig (2016) demonstrates the formation of pyrrolo[1,2-a]quinoline and ullazines through a blue light-mediated reaction. This process is significant for developing photoluminescent materials (Das, Ghosh, & Koenig, 2016).
Development of Luminescent Polymers : Zhang and Tieke (2008) have synthesized luminescent polymers using a compound structurally related to 3-(4-bromophenyl)-1H-pyrrole. These polymers exhibit strong fluorescence and potential for electronic applications (Zhang & Tieke, 2008).
Chemical Synthesis and Molecular Structure
Synthesis of Complex Molecular Structures : Research by Nirmala et al. (2009) on a related compound demonstrates the synthesis of complex molecular structures, highlighting the potential of 3-(4-bromophenyl)-1H-pyrrole in advanced chemical synthesis (Nirmala et al., 2009).
Crystal Structure Analysis : Studies like those by Moriguchi et al. (2015) on similar compounds contribute to the understanding of crystal structures, which is crucial for the development of new materials (Moriguchi et al., 2015).
Catalysis and Organic Reactions
Catalysis in Organic Synthesis : Mazet and Gade (2001) have demonstrated the use of pyrrole derivatives in catalyzing Suzuki-type C−C coupling reactions, indicating the potential role of 3-(4-bromophenyl)-1H-pyrrole in similar catalytic processes (Mazet & Gade, 2001).
Halogen-Metal Interchange Reactions : Muchowski and Naef's (1984) research on 3-bromo-1-(triissopropylsilyl)pyrroles showcases the significance of halogen-metal interchange reactions, a process relevant to compounds like 3-(4-bromophenyl)-1H-pyrrole (Muchowski & Naef, 1984).
Thermochemical Studies
- Thermochemical Analysis : Santos and Silva (2010) conducted a thermochemical study of halogenated 1-phenylpyrrole derivatives, providing insights into the thermochemistry of similar compounds like 3-(4-bromophenyl)-1H-pyrrole (Santos & Silva, 2010).
Photophysical Properties and Spectroscopy
- Photophysical Properties Study : Si et al. (2009) have synthesized bromo rhenium(I) carbonyl complexes with pyrrole derivatives, analyzing the effect of pyrrole moiety on photophysical properties, relevant to 3-(4-bromophenyl)-1H-pyrrole (Si, Li, Li, & Zhang, 2009).
Electronic and Conductive Polymers
- Electrical Properties of Copolymers : Reynolds, Poropatic, and Toyooka (1987) explored the electrical properties of copolymers of pyrrole, which is relevant to the study of conductive properties of similar compounds (Reynolds, Poropatic, & Toyooka, 1987).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWRYTQJPDTAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468543 | |
| Record name | 3-(4-bromophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1H-pyrrole | |
CAS RN |
848006-35-9 | |
| Record name | 3-(4-bromophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine](/img/no-structure.png)
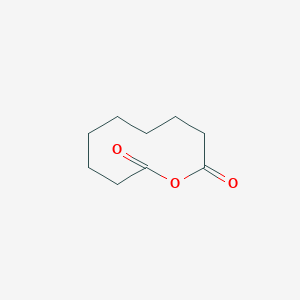
![4-Ethynyl-benzo[1,3]dioxole](/img/structure/B1624282.png)
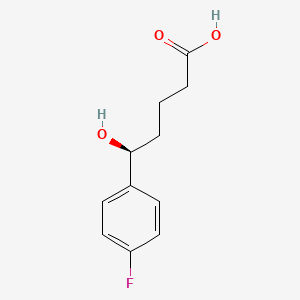
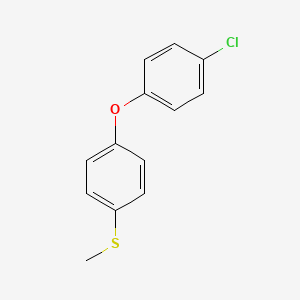
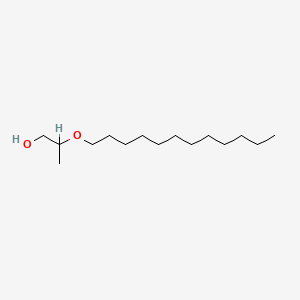
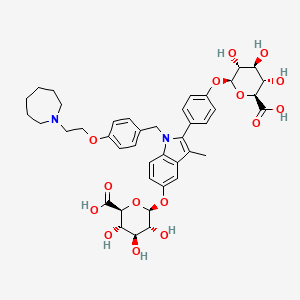
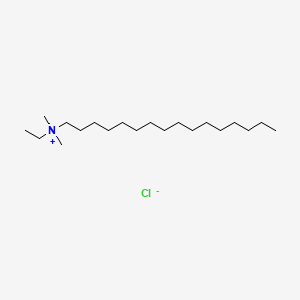
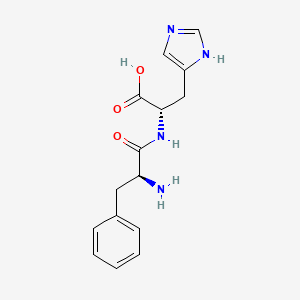
![6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL](/img/structure/B1624294.png)
![4-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B1624296.png)
![Phenol, 4-[(1H-purin-6-ylamino)methyl]-](/img/structure/B1624297.png)
